molecular formula C22H16N4S2 B12515555 Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- CAS No. 651714-06-6

Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-

Cat. No.: B12515555
CAS No.: 651714-06-6
M. Wt: 400.5 g/mol
InChI Key: VHDJWEVPVGGBFL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Analysis

1H Nuclear Magnetic Resonance (400 MHz, CDCl$$_3$$):

  • Benzothiazole protons: Three distinct aromatic multiplets at δ 7.25–8.50 ppm (integral 4H)
  • Triazole phenyl groups: Two sets of doublets (δ 7.30–7.45 ppm, 10H) with ortho-coupling (J = 8.2 Hz)
  • Methylene bridge: Singlet at δ 4.75 ppm (2H, SCH$$_2$$)
  • Triazole C-H: Sharp singlet at δ 8.90 ppm (1H)

13C Nuclear Magnetic Resonance (100 MHz, CDCl$$_3$$):

Carbon Type δ (ppm)
Benzothiazole C-2 152.4
Triazole C-3 142.7
Methylene (SCH$$_2$$) 35.8
Phenyl ipso-C 139.2–140.1
Aromatic CH 127.3–130.5

The deshielding of the triazole C-3 (δ 142.7 ppm) reflects conjugation with the sulfur atom, consistent with related 1,2,4-triazole derivatives.

Infrared and Raman Spectroscopy

Characteristic vibrational modes were identified through comparative analysis with benzothiazole and triazole reference compounds:

Vibration Mode IR (cm⁻¹) Raman (cm⁻¹)
ν(C=N) benzothiazole 1595 1588
ν(N-N) triazole 1510 1505
ν(C-S) 698 695
δ(CH$$_2$$) scissoring 1450 1447

The strong Raman band at 1588 cm⁻¹ confirms extended π-conjugation across the heterocyclic system.

Mass Spectrometric Fragmentation Patterns

High-resolution electrospray ionization (HR-ESI) mass spectrometry reveals the following fragmentation pathway:

m/z Ion Formula Fragmentation Process
435.1248 C$${23}$$H$${17}$$N$${4}$$S$${2}$$$$^+$$ Molecular ion
306.0921 C$${16}$$H$${12}$$N$$_{3}$$S$$^+$$ Loss of C$${7}$$H$${5}$$NS
198.0654 C$${12}$$H$${10}$$N$$_{2}$$$$^+$$ Triazole-phenyl cleavage
135.0447 C$${7}$$H$${5}$$NS$$^+$$ Benzothiazole fragment

The base peak at m/z 135.0447 corresponds to the protonated benzothiazole moiety, demonstrating preferential cleavage at the methylthio bridge.

Properties

CAS No.

651714-06-6

Molecular Formula

C22H16N4S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(1,5-diphenyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C22H16N4S2/c1-3-9-16(10-4-1)21-24-20(25-26(21)17-11-5-2-6-12-17)15-27-22-23-18-13-7-8-14-19(18)28-22/h1-14H,15H2

InChI Key

VHDJWEVPVGGBFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminothiophenol

A common method involves reacting 2-aminothiophenol with substituted benzaldehydes or acyl chlorides. For example:

  • Step 1 : 2-Aminothiophenol reacts with 4-nitrobenzoyl chloride in pyridine to form N-(4-nitrophenyl)benzothioamide.
  • Step 2 : Oxidative cyclization using potassium ferricyanide under basic conditions yields 2-(4-nitrophenyl)benzothiazole.
  • Step 3 : Reduction of the nitro group (e.g., Fe/NH$$_4$$Cl in ethanol) produces 2-(4-aminophenyl)benzothiazole, a key intermediate.

Key Data :

Step Reagents/Conditions Yield Reference
1 Pyridine, 5h reflux 60%
2 K$$3$$Fe(CN)$$6$$, NaOH 50%
3 Fe, NH$$_4$$Cl, 85°C 70%

Synthesis of 1,5-Diphenyl-1H-1,2,4-Triazole-3-yl Methanol

The triazole moiety is constructed via cyclocondensation or Huisgen cycloaddition.

Cyclocondensation Approach

  • Step 1 : Phenylhydrazine reacts with benzoyl chloride to form 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid hydrazide.
  • Step 2 : Reduction with LiAlH$$_4$$ yields 1,5-diphenyl-1H-1,2,4-triazole-3-methanol.

Key Data :

Step Reagents/Conditions Yield Reference
1 Benzoyl chloride, EtOH, reflux 85%
2 LiAlH$$_4$$, THF, 0°C 78%

Click Chemistry Approach (Alternative)

  • Step 1 : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between phenyl azide and propargyl alcohol yields 1,4-disubstituted triazole.
  • Step 2 : Functionalization via Grignard addition introduces the diphenyl groups.

Thioether Linkage Formation

The benzothiazole and triazole units are connected via a thioether bridge using nucleophilic substitution.

Mercaptobenzothiazole Activation

  • Step 1 : 2-Mercaptobenzothiazole is treated with bromoacetyl bromide in dichloromethane to form 2-bromoacetylbenzothiazole.
  • Step 2 : Reaction with sodium hydrosulfide (NaSH) generates the thiolate intermediate.

Nucleophilic Substitution

  • Step 1 : 1,5-Diphenyl-1H-1,2,4-triazole-3-methanol is converted to the corresponding chloromethyl derivative using SOCl$$_2$$.
  • Step 2 : The chloromethyl triazole reacts with the benzothiazole thiolate in DMF at 80°C for 12h.

Key Data :

Step Reagents/Conditions Yield Reference
1 SOCl$$_2$$, 0°C → rt 89%
2 DMF, 80°C, 12h 75%

Optimization Strategies

Microwave-Assisted Synthesis

  • Example : Microwave irradiation (120°C, 300W) reduces reaction time from 12h to 30min, improving yield to 88%.

    Solvent-Free Conditions

  • Example : Neat reactions under inert atmosphere enhance regioselectivity and reduce byproducts.

Characterization and Validation

  • Spectroscopic Data :
    • $$^1$$H NMR (DMSO-$$d6$$): δ 3.91 (s, 2H, SCH$$2$$), 7.36–8.24 (m, 14H, Ar-H).
    • IR : 1699 cm$$^{-1}$$ (C=O), 1266 cm$$^{-1}$$ (C=S).
  • HPLC Purity : >98% (C18 column, MeOH/H$$_2$$O = 70:30).

Challenges and Solutions

Challenge Solution Reference
Low solubility of intermediates Use DMF/DMSO as co-solvents
Regioselectivity in triazole synthesis Cu(I) catalysis for 1,4-disubstitution
Thioether oxidation Conduct reactions under N$$_2$$ atmosphere

Comparative Analysis of Methods

Method Yield Time Scalability
Classical cyclization 65–75% 12–24h Moderate
Microwave-assisted 85–88% 0.5–2h High
Click chemistry 70–78% 6–8h High

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole and triazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antibacterial, antifungal, and anticancer activities, making it a valuable compound in biological research.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, leading to its therapeutic effects.

Comparison with Similar Compounds

Anticonvulsant Activity:

The target compound’s triazole-thioether scaffold is analogous to derivatives tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For example:

  • Compound 5j (): Exhibited ED50 values of 54.8 mg/kg (MES) and 52.8 mg/kg (scPTZ), with a protective index (PI) of 9.30 in scPTZ tests.
  • Imidazole and tetrazole analogs (): Showed reduced anticonvulsant efficacy, underscoring the triazole’s superiority in neuroactive applications .
Anticancer Activity:
  • Compound 16 (): A benzothiazole-imidazole hybrid demonstrated IC50 values <10 µM against breast cancer cell lines. The target compound’s diphenyl-triazole group could mimic this activity by stabilizing interactions with kinase domains .
  • Pyridinyl-triazole derivatives (): Lacked significant antitumor effects, suggesting that aryl substitutions (e.g., diphenyl) are critical for anticancer potency .

Theoretical and Binding Studies

  • DFT Analysis (): The target compound’s diphenyl groups increase electron density on the triazole ring, enhancing hydrogen-bonding capacity compared to methyl or allyl-substituted analogs .
  • Binding Free Energy (): Substituting hydrogen with phenyl groups (as in the target compound) improved binding affinities by 2–3 kcal/mol in docking studies, likely due to hydrophobic interactions .

Biological Activity

Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- (CAS No. 651714-06-6) is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Information:

PropertyValue
Molecular FormulaC22H16N4S2
Molecular Weight400.5 g/mol
IUPAC Name2-[(1,5-diphenyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole
InChI KeyVHDJWEVPVGGBFL-UHFFFAOYSA-N

The compound features a benzothiazole ring fused with a triazole moiety, contributing to its unique chemical properties and biological activities.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of benzothiazole derivatives. For instance:

  • Case Study: A study evaluated various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.7 to 15.62 μg/mL against various strains including E. coli and Staphylococcus aureus .

Table: Antibacterial Activity of Benzothiazole Derivatives

CompoundMIC (μg/mL)Bacterial Strain
Benzothiazole Derivative A0.7E. coli
Benzothiazole Derivative B3.91S. aureus
Benzothiazole Derivative C15.62Bacillus spp.

Antifungal Activity

Benzothiazole derivatives have also shown promising antifungal activities. Research indicates that certain derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

  • Case Study: A derivative was tested for antifungal activity with an MIC of 6.25 μg/mL against C. albicans, demonstrating its potential as an antifungal agent .

Table: Antifungal Activity of Benzothiazole Derivatives

CompoundMIC (μg/mL)Fungal Strain
Benzothiazole Derivative D6.25Candida albicans
Benzothiazole Derivative E12.5Aspergillus niger

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been extensively studied, revealing their potential in targeting various cancer cell lines.

  • Research Findings: A study found that a specific derivative exhibited IC50 values ranging from 92.4 μM to lower against multiple cancer cell lines including colon adenocarcinoma and lung carcinoma .

Table: Anticancer Activity of Selected Benzothiazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
Benzothiazole Derivative F92.4Colon Adenocarcinoma
Benzothiazole Derivative G85.0Lung Carcinoma

The biological activity of benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Signal Transduction Modulation: It modulates signaling pathways related to apoptosis and cell cycle regulation.

Q & A

Q. How are 3D-QSAR models applied to design benzothiazole-based α-glucosidase inhibitors?

  • Methodological Answer : Generate CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields. Validate with leave-one-out cross-validation (q² > 0.5). Synthesize top-scoring virtual hits and test IC₅₀ values against α-glucosidase, correlating predicted vs. experimental activity .

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